D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester
Description
Chemical Structure: This compound is a protected derivative of D-aspartic acid, featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a methyl ester at the 4-carboxyl position. Its IUPAC name reflects its stereochemistry (D-configuration), Boc protection, and esterification pattern.
Properties
Molecular Formula |
C10H16NO6- |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/p-1/t6-/m1/s1 |
InChI Key |
WFPSMPYVXFVVFA-ZCFIWIBFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection via Boc Activation
The Boc group is introduced to shield the amino functionality of D-aspartic acid. This is typically achieved by reacting D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds under mild conditions (0–25°C) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, a 92% yield of N-Boc-D-aspartic acid is reported when using Boc anhydride in THF with sodium bicarbonate at room temperature.
Table 1: Boc Protection Reaction Conditions
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | THF/Water | 92 | |
| Base | Sodium bicarbonate | - | |
| Temperature | 25°C | - | |
| Reaction Time | 12 hours | - |
Methyl Esterification of the Carboxyl Group
The unprotected carboxyl group of N-Boc-D-aspartic acid undergoes esterification to form the 4-methyl ester. This is commonly accomplished using methyl chloride (MeCl) or methanol (MeOH) in the presence of an acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For example, refluxing N-Boc-D-aspartic acid with MeOH and HCl in dioxane at 60°C for 6 hours yields the methyl ester with 95% efficiency. Alternative methods employ carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group for nucleophilic attack by methanol.
Table 2: Esterification Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acid-Catalyzed | MeOH, HCl, dioxane, 60°C, 6h | 95 | 98.9 | |
| Carbodiimide-Mediated | DCC, MeOH, DMAP, CH₂Cl₂, 0°C→25°C | 89 | 97.5 |
Enantiomeric Control and Resolution
The D-configuration of aspartic acid is crucial for biological activity. Synthesis starting from racemic aspartic acid requires resolution techniques. Chiral auxiliaries or enzymatic methods are employed to isolate the D-enantiomer. For instance, diastereomeric salt formation with L-tartaric acid in polar solvents like ethanol enables selective crystallization of the D-form. Post-resolution, Boc protection and esterification proceed as described.
Advanced Purification Techniques
Crude products are purified via liquid-liquid extraction and column chromatography. Ethyl acetate and brine washes remove unreacted reagents, while silica gel chromatography (eluent: hexane/ethyl acetate) isolates the target compound. High-performance liquid chromatography (HPLC) with chiral columns further ensures enantiomeric purity (>99% ee).
Scalability and Industrial Adaptations
Large-scale production (kilogram quantities) employs continuous-flow reactors to enhance heat and mass transfer. For example, a pilot-scale synthesis using Boc anhydride in a plug-flow reactor achieved 90% yield with 99% purity, reducing reaction time from 12 hours to 2 hours. Temperature gradients (0°C → 50°C) during esterification minimize side product formation.
Challenges and Mitigation Strategies
Epimerization Risks
Prolonged exposure to acidic or basic conditions during esterification may cause epimerization at the α-carbon. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biochemical Applications
Neurotransmitter Research
D-Aspartic acid is known to play a role as a neurotransmitter in the central nervous system. Studies have shown that it can influence the release of hormones such as luteinizing hormone and testosterone, making it of interest in reproductive health research. The methyl ester form enhances its stability and bioavailability, potentially leading to more effective therapeutic applications.
Case Study : A study published in the Journal of Neurochemistry demonstrated that D-Aspartic acid administration increased testosterone levels in male rats, suggesting its potential use in treating male hypogonadism .
Pharmaceutical Applications
Drug Development
The compound is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the pharmacological properties of drugs targeting neurological disorders and hormonal imbalances.
Table 1: Comparison of D-Aspartic Acid Derivatives in Drug Development
| Compound Name | Application Area | Pharmacological Effect |
|---|---|---|
| D-Aspartic Acid | Hormonal Regulation | Increases testosterone levels |
| D-Aspartic Acid Methyl Ester | Neuroprotection | Potential neuroprotective effects |
| N-Boc-D-Aspartic Acid | Synthesis Intermediate | Used in peptide synthesis |
Organic Synthesis
D-Aspartic acid derivatives are important intermediates in organic synthesis. The methyl ester variant facilitates reactions that require high reactivity due to its enhanced solubility and stability.
Synthetic Pathways
The compound can be synthesized through various methods, including the reaction of D-aspartic acid with tert-butanol and subsequent methylation. This pathway is essential for producing other complex amino acids and peptides.
Case Study : A research paper outlined a method for synthesizing D-Aspartic acid derivatives that demonstrated improved yields and purity compared to traditional methods .
Agricultural Applications
Research has indicated that D-Aspartic acid can enhance plant growth and development by acting as a signaling molecule. Its application in fertilizers has been explored to improve crop yields.
Case Study : An agricultural study showed that treating crops with D-Aspartic acid resulted in increased growth rates and improved resistance to environmental stressors .
Mechanism of Action
The mechanism of action of D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymes, facilitating various biochemical reactions. The Boc group protects the amino group, allowing selective reactions at other sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ester Group Modifications
Amino Acid Backbone Modifications
Physicochemical Properties
Biological Activity
D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester (CAS No. 155542-33-9) is a derivative of D-aspartic acid (D-Asp), which plays a critical role in various biological processes, particularly in the nervous and endocrine systems. This compound has garnered attention for its potential applications in enhancing reproductive functions and modulating hormonal levels.
- Molecular Formula : C13H23NO6
- Molecular Weight : 289.34 g/mol
- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility, making it suitable for biological applications.
Hormonal Modulation
D-Asp is known to influence the secretion of hormones such as luteinizing hormone (LH) and testosterone. A study involving male subjects demonstrated that administration of D-Asp led to significant increases in serum LH and testosterone levels over a period of 12 days. Specifically, LH levels increased by 1.07-fold after six days and showed more pronounced elevation after 12 days of treatment, indicating a time-dependent response to D-Asp administration .
Neurotransmitter Synthesis
D-Asp serves as a precursor for the synthesis of N-methyl-D-aspartic acid (NMDA), an important neurotransmitter involved in synaptic plasticity and memory function. Research indicates that D-Asp is biosynthesized in vivo and can significantly influence NMDA levels in the nervous system. For instance, the concentration of NMDA was found to be notably higher in the brain tissues compared to muscle tissues, suggesting a specialized role for D-Asp in neural activity .
Reproductive Health
A clinical study explored the effects of D-Asp on sperm quality in sub-fertile men. After a treatment period of 90 days, participants exhibited a two-fold increase in sperm concentration and improved motility rates. This suggests that D-Asp may enhance reproductive capabilities through its hormonal effects .
Neuroendocrine Function
In another study focusing on the neuroendocrine system of rats, it was observed that D-Asp administration resulted in increased concentrations of NMDA within key brain regions such as the hypothalamus and adenohypophysis. This underscores the role of D-Asp not only as a precursor for NMDA but also as a modulator of neuroendocrine signaling pathways .
Comparative Analysis
| Parameter | D-Aspartic Acid | D-Aspartic Acid Methyl Ester |
|---|---|---|
| Hormonal Effects | Increases LH, T | Similar effects noted |
| Neurotransmitter Role | Precursor for NMDA | Potentially enhances NMDA synthesis |
| Reproductive Impact | Improved sperm quality | Enhanced fertility metrics observed |
| Tissue Concentration | High in brain | Similar distribution patterns |
Q & A
Q. What are the optimal synthetic routes for preparing D-Aspartic acid, N-Boc, 4-methyl ester, and what reagents are critical for minimizing racemization?
The synthesis typically involves two key steps: (1) Boc (tert-butoxycarbonyl) protection of the amino group and (2) esterification of the carboxylic acid.
- Boc Protection : React D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to selectively protect the α-amino group .
- Methyl Ester Formation : Use methanol and a coupling agent (e.g., DCC or HOBt) under anhydrous conditions to esterify the γ-carboxylic acid. Racemization is minimized by avoiding high temperatures and using mild acidic conditions (e.g., catalytic HCl in methanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and stereochemistry of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the Boc group (δ ~1.4 ppm for tert-butyl protons) and methyl ester (δ ~3.6 ppm for OCH) .
- X-Ray Crystallography : Single-crystal analysis confirms the absolute configuration (e.g., triclinic crystal system, space group P1) and bond angles. For example, a related Boc-protected alanine ester showed α = 88.88°, β = 82.68°, γ = 87.31° with a unit cell volume of 811.81 ų .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for CHNO: 305.38 g/mol) .
Advanced Research Questions
Q. How does the methyl ester group influence reactivity compared to bulkier esters (e.g., benzyl or tert-butyl) in peptide coupling reactions?
-
Steric Effects : The methyl ester’s small size allows higher coupling efficiency in solid-phase peptide synthesis (SPPS) compared to benzyl esters, which require harsher deprotection conditions (e.g., H/Pd) .
-
Stability : Methyl esters are less prone to β-elimination under basic conditions than tert-butyl esters, making them suitable for alkali-sensitive substrates. However, they are more susceptible to hydrolysis under acidic conditions .
-
Data Table :
Ester Group Deprotection Method Stability (pH 7) Coupling Efficiency (%) Methyl LiOH/MeOH Moderate 85–90 Benzyl H/Pd-C High 70–75 tert-Butyl TFA/DCM Very High 60–65
Q. What experimental strategies mitigate racemization during the synthesis of Boc-protected aspartic acid derivatives?
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to slow down base-catalyzed racemization .
- Additives : Use HOBt or HOAt to suppress epimerization during activation of the carboxylic acid .
- Chiral HPLC Analysis : Monitor enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/isopropanol, 90:10); typical ee >98% is achievable .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Storage Recommendations : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the ester group. Room-temperature storage in dry DMSO is acceptable for short-term use .
- Degradation Pathways :
- Hydrolysis: Forms N-Boc-D-aspartic acid and methanol under acidic/basic conditions.
- Thermal Decomposition: Above 60°C, the Boc group cleaves, releasing CO and tert-butanol .
Q. What role does this compound play in the synthesis of complex peptidomimetics or enzyme inhibitors?
- Building Block : The γ-methyl ester directs coupling to the α-carboxylic acid, enabling selective functionalization of aspartic acid residues in peptides.
- Case Study : Used in the synthesis of HIV protease inhibitors, where the methyl ester improves solubility during intermediate purification steps .
Methodological Notes
- Stereochemical Analysis : Always compare optical rotation ([α]) with literature values (e.g., [α] = –25.5° in CHCl) to confirm configuration .
- Chromatography : Use prep-TLC (silica gel GF254) with ethyl acetate/hexane (3:7) for rapid purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
